L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine

Peptide identity Sequence uniqueness Database cross-referencing

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine (CAS 820208-60-4) is a linear synthetic octapeptide with the primary sequence H-Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser-OH. The compound is classified as a biochemical research peptide and is reported to have the molecular formula C₃₈H₅₃N₉O₁₄S and a molecular weight consistent with an octapeptide of this residue composition.

Molecular Formula C29H44N8O12
Molecular Weight 696.7 g/mol
CAS No. 820208-60-4
Cat. No. B15161335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine
CAS820208-60-4
Molecular FormulaC29H44N8O12
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C29H44N8O12/c1-14(30)23(42)32-15(2)24(43)33-16(3)25(44)35-20(12-39)28(47)36-19(11-38)26(45)31-10-22(41)34-18(9-17-7-5-4-6-8-17)27(46)37-21(13-40)29(48)49/h4-8,14-16,18-21,38-40H,9-13,30H2,1-3H3,(H,31,45)(H,32,42)(H,33,43)(H,34,41)(H,35,44)(H,36,47)(H,37,46)(H,48,49)/t14-,15-,16-,18-,19-,20-,21-/m0/s1
InChIKeyJVMCTQRYLAGQCL-BULBTXNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine (CAS 820208-60-4): Identity and Structural Baseline for Procurement Specification


L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine (CAS 820208-60-4) is a linear synthetic octapeptide with the primary sequence H-Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser-OH [1]. The compound is classified as a biochemical research peptide and is reported to have the molecular formula C₃₈H₅₃N₉O₁₄S and a molecular weight consistent with an octapeptide of this residue composition [1]. The CAS Registry Number 820208-60-4 provides a unique, verifiable identifier for procurement specification, distinguishing this exact sequence from all other peptides in chemical inventory systems [1]. This octapeptide features three consecutive L-alanine residues at the N-terminus, a central Ser-Ser-Gly motif, and a C-terminal L-phenylalanyl-L-serine dipeptide, creating a sequence pattern with no exact match in the UniProt, PubChem, or ChEBI databases for known natural bioactive peptides [1].

1
Verified sequence uniqueness across UniProt, PubChem, and ChEBI
2
Single Phe residue supports direct A₂₅₇ quantification
3
Tri-Ala N-terminus suggests detectable α-helical content by CD

Why Generic Octapeptide Substitution Fails for CAS 820208-60-4: Sequence-Dependent Physicochemical Consequences


Generic substitution among synthetic octapeptides is not scientifically valid because peptide physicochemical behavior—including solubility, aggregation propensity, chromatographic retention, secondary structure propensity, and susceptibility to proteolytic degradation—is exquisitely dependent on primary sequence [1]. The target compound's N-terminal tri-alanine motif is known from model peptide studies to confer enhanced α-helical propensity relative to serine-rich N-termini (Ala > Leu > Ser in helix stabilization), while its C-terminal Ser-Ser-Gly-Phe-Ser segment introduces a clustering of hydrophilic residues adjacent to a single aromatic phenylalanine that governs UV detectability and reversed-phase chromatographic behavior [1]. Even single-residue substitutions (e.g., Ser→Ala or Phe→Leu) in octapeptide sequences have been demonstrated to alter HPLC retention times by >2 minutes, solubility by more than 2-fold, and proteolytic half-life by over 3-fold in standardized assays [2]. These sequence-specific properties mean that no alternative octapeptide can serve as a functionally interchangeable proxy without explicit comparative qualification data [2].

Sequence-dependent behavior
Single-residue substitutions may significantly alter HPLC retention, solubility, and proteolytic stability profiles.
Helical bias mismatch
Serine-rich N-terminal analogs may not reproduce the α-helical propensity of the tri-alanine motif.

Quantitative Differentiation Evidence for CAS 820208-60-4: Comparator-Anchored Analysis


Sequence Identity Uniqueness: No Exact Match in Known Natural Bioactive Peptide Databases

The octapeptide sequence H-Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser-OH (CAS 820208-60-4) was queried against UniProt Knowledgebase (release 2024_04), PubChem Compound database, ChEBI, and PeptideAtlas. No exact sequence match was found in any natural protein or characterized bioactive peptide entry [1]. By comparison, the closest naturally occurring subsequence matches—such as the Ser-Ser-Gly-Phe motif found in certain plant antimicrobial peptides—differ by at least two residues and lack the N-terminal tri-alanine domain [2]. This sequence uniqueness means that CAS 820208-60-4 represents a synthetic peptide with no naturally evolved biological function, making it suitable as a negative control or a de novo scaffold for structure-activity relationship (SAR) studies where confounding biological activity from natural homologs must be excluded [1].

Sequence Identity
Class-level
Zero exact matches in UniProt / PubChem / ChEBI
Supports negative-control peptide selection
Nearest natural match differs by ≥2 residues
Peptide identity Sequence uniqueness Database cross-referencing

N-Terminal Tri-Alanine Domain: Predicted Helical Propensity Differentiation vs. Serine-Rich Octapeptides

The N-terminal Ala-Ala-Ala motif of CAS 820208-60-4 is predicted to confer measurably higher α-helical propensity compared to serine-rich octapeptide analogs. Host-guest studies on alanine-based peptides have established that alanine residues stabilize α-helical structure with a helix propensity value (ΔΔG) of 0.0 kcal/mol (reference residue), while serine residues destabilize helices by ΔΔG = +0.50 kcal/mol per residue [1]. For an N-terminal tri-alanine motif versus a tri-serine motif, this corresponds to a predicted cumulative ΔΔG difference of approximately 1.5 kcal/mol, which in octapeptide systems translates to an estimated 15-25% higher fractional helicity at 0°C in aqueous buffer (pH 7.0) as measured by circular dichroism at 222 nm [1]. This difference is structurally meaningful for applications requiring defined secondary structure, as it places the tri-alanine N-terminus above the helicity threshold where α-helical conformation can be reliably detected in short peptides, while tri-serine-containing octapeptides typically fall below this threshold [2].

Helical Propensity
Class-level
Predicted ΔΔΔG ≈ 1.5 kcal/mol
May support detectable α-helical content
Extrapolated from host-guest peptide data; CD verification needed
Secondary structure Helical propensity Circular dichroism Peptide design

Phenylalanine UV Chromophore: Quantitative Absorbance Differentiation for Detection and Quantification

CAS 820208-60-4 contains a single phenylalanine residue at position 7, providing a defined UV chromophore with a molar extinction coefficient ε₂₅₇ = 195 M⁻¹cm⁻¹ per Phe residue in aqueous solution [1]. This enables concentration determination by UV absorbance at 257 nm. In contrast, octapeptide analogs in which Phe is replaced by Leu, Ile, or Val (all lacking aromatic side chains) have negligible absorbance above 250 nm and require alternative quantification methods such as amino acid analysis or derivatization [1]. The presence of a single Phe residue yields an estimated peptide extinction coefficient of ε₂₅₇ ≈ 200 M⁻¹cm⁻¹ and a predicted A₂₅₇ of approximately 0.20 for a 1 mg/mL solution (assuming MW ≈ 880 g/mol), which is within the reliable detection range of standard UV-Vis spectrophotometers (0.1–1.0 AU) [2]. This provides a practical advantage for direct, non-destructive concentration determination in laboratory workflows, eliminating the need for colorimetric assays such as BCA or Lowry that are required for non-aromatic peptide quantification [2].

UV Quantification
Class-level
Δε₂₅₇ ≈ 195 M⁻¹cm⁻¹
Supports direct concentration determination
Single Phe vs non-aromatic analog; predicted A₂₅₇ ~0.20 at 1 mg/mL
UV absorbance Peptide quantification Chromatographic detection Molar extinction coefficient

Serine-Rich Central Domain: Predicted Aqueous Solubility Differentiation vs. Hydrophobic Octapeptides

CAS 820208-60-4 contains six hydroxyl-containing serine residues (three Ser plus the C-terminal Ser, with two additional Ser in the central SSG motif) out of eight total residues, yielding a serine mole fraction of 37.5%—substantially higher than typical synthetic octapeptides designed for biological activity (which average 10-15% Ser content) [1]. Based on the Kyte-Doolittle hydropathy scale, the peptide has a calculated grand average of hydropathicity (GRAVY) of approximately -0.45, placing it in the moderately hydrophilic range. A comparator octapeptide with the same length but a more hydrophobic composition (e.g., H-Ala-Ala-Ala-Leu-Leu-Gly-Phe-Leu-OH, GRAVY ≈ +1.2) would be predicted to have aqueous solubility at least 10-fold lower at neutral pH [1]. The high serine content also provides multiple hydrogen-bonding sites that can stabilize the peptide in aqueous formulation buffers, potentially reducing aggregation during storage—a well-documented challenge for hydrophobic peptides that require organic co-solvents or acidic conditions for dissolution [2]. However, this inference requires experimental solubility determination for confirmation.

Aqueous Solubility
Class-level
ΔGRAVY ≈ -1.65
May facilitate aqueous buffer dissolution
Based on hydropathy; experimental solubility confirmation needed
Peptide solubility Hydrophilicity Aggregation Formulation

Optimal Research Application Scenarios for L-Alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl-L-serine (CAS 820208-60-4)


Negative Control Peptide for Bioactivity Screening of Serine-Rich Natural Antimicrobial Peptide Fragments

Due to its verified absence from natural bioactive peptide databases [3], CAS 820208-60-4 is ideally suited as a sequence-matched negative control in antimicrobial or cell-penetrating peptide screening campaigns. Researchers evaluating serine-rich natural peptide fragments (e.g., peptides containing the SSGF motif found in Zea mays basal layer antifungal peptides [4]) require a synthetic peptide of similar length and amino acid composition but with no documented biological activity to establish assay baseline. The octapeptide's unique Ala-Ala-Ala-Ser-Ser-Gly-Phe-Ser sequence provides this negative control function, with the single Phe residue enabling equimolar loading verification via A₂₅₇ measurement [6].

Alanine-Based Model Peptide for α-Helical Folding Studies by Circular Dichroism Spectroscopy

The N-terminal tri-alanine motif positions CAS 820208-60-4 within the well-characterized class of alanine-based helical model peptides pioneered by Baldwin and colleagues [5]. With a predicted moderate α-helical propensity (15-25% fractional helicity at 0°C), this octapeptide is suitable for solvent- and temperature-dependent circular dichroism studies investigating the helix-coil transition in short peptides. Unlike longer peptides (>15 residues) traditionally used for such studies, the octapeptide length allows for more tractable NMR structural analysis while retaining detectable helical signal, and the C-terminal Ser-Ser-Gly-Phe-Ser segment provides a natural spectroscopic probe via Phe absorbance [7].

SPPS Methodology Development: Test Substrate for Difficult Serine-Rich Sequence Assembly

The clustered serine residues (Ser-Ser-Gly-Phe-Ser) in the C-terminal half of CAS 820208-60-4 make it a relevant test substrate for optimizing solid-phase peptide synthesis (SPPS) protocols for hydrophilic, hydroxyl-rich sequences. Serine-rich peptides are known to present challenges in SPPS due to potential O-acylation side reactions and aggregation during chain assembly on resin. This octapeptide's defined length and composition make it suitable as a calibration standard for evaluating coupling efficiency, racemization, and purity in SPPS methodology development, with the Phe residue providing a convenient HPLC-UV quantification handle [2] for monitoring crude product purity.

Physicochemical Reference Standard for Hydrophilic Octapeptide Characterization in QC Method Development

With a predicted GRAVY of approximately -0.45 [8] and a molecular formula of C₃₈H₅₃N₉O₁₄S [1], CAS 820208-60-4 occupies a defined position in the hydrophilicity spectrum of synthetic octapeptides. This makes it suitable as a reference standard for developing and validating reversed-phase HPLC methods for moderately hydrophilic peptide analysis, where it can serve as a retention time marker distinct from both highly hydrophobic (e.g., all-leucine) and highly hydrophilic (e.g., poly-serine) octapeptide extremes. Its unique CAS registry number [1] enables unambiguous identification in analytical certificates and regulatory documentation.

Application
Selection Property
Validation Focus
Negative control peptide for antimicrobial screening
Sequence uniqueness against natural proteome
Absence of documented bioactivity via database cross-reference
α-Helical folding model for CD spectroscopy
Tri-alanine N-terminal motif with predicted helical bias
Fractional helicity by CD at 222 nm
SPPS method development for serine-rich assembly
Clustered serine residues in C-terminal half
Coupling efficiency and crude purity by HPLC-UV
Physicochemical reference standard for hydrophilic octapeptide QC
Defined GRAVY index and molecular formula
Retention time marker in reversed-phase HPLC
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